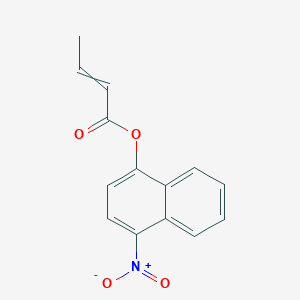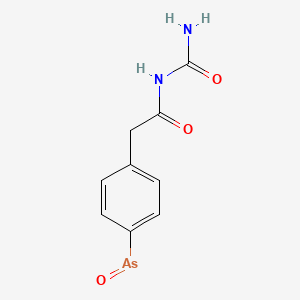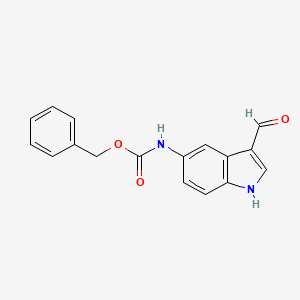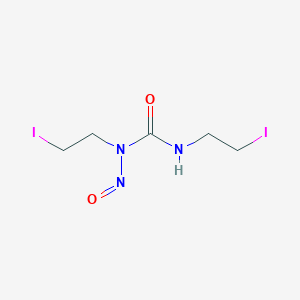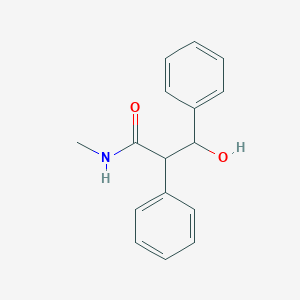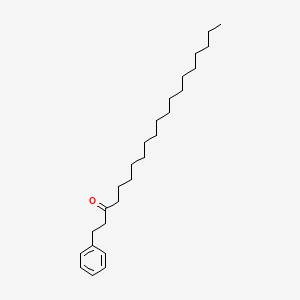
1-(1,3-Benzodioxol-5-yl)-2,2-dimethylpropyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Benzodioxol-5-yl)-2,2-dimethylpropyl acetate is an organic compound characterized by the presence of a benzodioxole ring attached to a dimethylpropyl acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)-2,2-dimethylpropyl acetate typically involves the acylation of 1,3-benzodioxole derivatives. One common method includes the reaction of 1,3-benzodioxole with an appropriate acylating agent under acidic conditions. For instance, the use of acetic anhydride in the presence of a catalyst such as sulfuric acid can facilitate the formation of the acetate ester .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of recyclable heterogeneous acidic catalysts can be employed to streamline the acylation reaction, making the process more sustainable and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-2,2-dimethylpropyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1,3-Benzodioxol-5-yl)-2,2-dimethylpropyl acetate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including anticancer and anti-inflammatory properties
Wirkmechanismus
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2,2-dimethylpropyl acetate and its derivatives often involves interaction with specific molecular targets. For example, some derivatives act as inhibitors of cyclooxygenase (COX) enzymes, thereby exerting anti-inflammatory effects . The compound may also interact with cellular pathways involved in apoptosis and cell cycle regulation, contributing to its potential anticancer properties .
Vergleich Mit ähnlichen Verbindungen
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Known for its psychoactive effects and potential therapeutic applications.
1-(1,3-Benzodioxol-5-yl)-3-N-fused heteroaryl indoles: Investigated for their anticancer activities.
Benzodioxole derivatives with aryl acetate groups: Studied for their COX inhibitory and cytotoxic properties.
Uniqueness: 1-(1,3-Benzodioxol-5-yl)-2,2-dimethylpropyl acetate stands out due to its unique structural combination of a benzodioxole ring and a dimethylpropyl acetate group. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
6282-23-1 |
|---|---|
Molekularformel |
C14H18O4 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
[1-(1,3-benzodioxol-5-yl)-2,2-dimethylpropyl] acetate |
InChI |
InChI=1S/C14H18O4/c1-9(15)18-13(14(2,3)4)10-5-6-11-12(7-10)17-8-16-11/h5-7,13H,8H2,1-4H3 |
InChI-Schlüssel |
VXZUGUIEOPQBGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(C1=CC2=C(C=C1)OCO2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


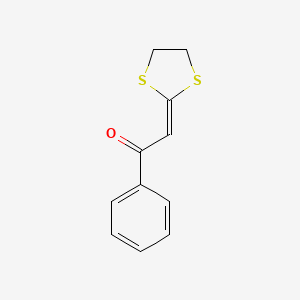
![N-{[4-(4-Methylphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B14723097.png)
![[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-3'-methyl-](/img/structure/B14723099.png)
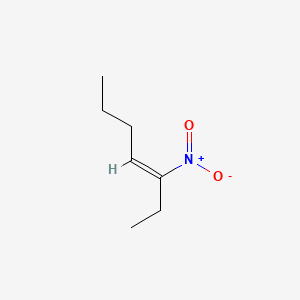


![9,19-diphenyl-1,11-diazahexacyclo[9.9.2.02,7.08,21.012,17.018,22]docosa-2,4,6,8,12,14,16,18,21-nonaene-10,20-dione](/img/structure/B14723118.png)
